molecular formula C11H13N3O B2977618 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2195940-46-4

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B2977618
CAS No.: 2195940-46-4
M. Wt: 203.245
InChI Key: IINXJDMZBPOJKY-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a cyclobutylmethoxy group attached to the sixth position of the imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Cyclobutylmethoxy Group: : The cyclobutylmethoxy group can be introduced through an alkylation reaction. This involves the reaction of the imidazo[1,2-b]pyridazine core with a cyclobutylmethanol derivative in the presence of a suitable base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions where the cyclobutylmethoxy group can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum

Properties

IUPAC Name

6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXJDMZBPOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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